3-Bromo-5-(difluoromethyl)pyridine
Overview
Description
3-Bromo-5-(difluoromethyl)pyridine is a fluorinated organic compound with the molecular formula C6H4BrF2N. It is a pyridine derivative, characterized by the presence of a bromine atom at the 3-position and a difluoromethyl group at the 5-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-(difluoromethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 5-(difluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. Another method includes the reaction of pyridine with bromoacetic acid followed by treatment with difluoromethyl lithium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3-amino-5-(difluoromethyl)pyridine derivative .
Scientific Research Applications
3-Bromo-5-(difluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It serves as a probe in biochemical studies to investigate enzyme functions and interactions
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable pharmacophore .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-5-(trifluoromethyl)pyridine: Bromine atom at the 2-position and a trifluoromethyl group at the 5-position.
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: Additional fluorine atom at the 2-position.
Uniqueness
3-Bromo-5-(difluoromethyl)pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its trifluoromethyl analogs. This can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
3-bromo-5-(difluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-1-4(6(8)9)2-10-3-5/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIYXHOMHKPBGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298436 | |
Record name | 3-Bromo-5-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114468-04-1 | |
Record name | 3-Bromo-5-(difluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114468-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-(difluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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